头孢唑林钠

描述

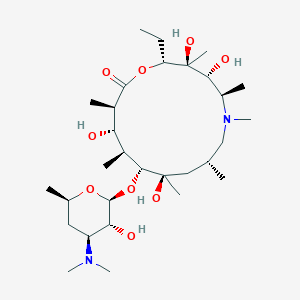

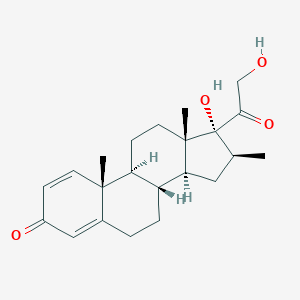

Cefazolin sodium is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is particularly effective against Gram-positive bacteria and is commonly used for surgical prophylaxis, respiratory tract infections, urinary tract infections, skin infections, biliary tract infections, bone and joint infections, genital infections, blood infections (sepsis), and endocarditis . Cefazolin sodium works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death .

作用机制

Target of Action

Cefazolin Sodium, a first-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Cefazolin Sodium inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The bactericidal action of Cefazolin Sodium results from this inhibition of cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Cefazolin Sodium is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of peptidoglycan synthesis, Cefazolin Sodium prevents the formation of a complete and functional cell wall, leading to the disruption of bacterial growth and ultimately their elimination .

Pharmacokinetics

Cefazolin Sodium attains high serum levels and is excreted quickly via the urine . It has a peak time of 1-2 hours after intramuscular administration and within 5 minutes after intravenous administration . The drug has poor penetration into the central nervous system, even with inflamed meninges . It is distributed widely into most body tissues and fluids, including the gallbladder, liver, kidneys, bone, sputum, bile, pleural, and synovial fluids . About 70% to 80% of the drug is excreted unchanged in the urine within 6 hours .

Result of Action

The primary result of Cefazolin Sodium’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structural integrity. This leads to cell lysis and death, effectively eliminating the bacterial infection .

Action Environment

Cefazolin Sodium is used in a variety of environments to treat bacterial infections of the skin, lung, bone, joint, stomach, blood, heart valve, and urinary tract . It is clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria . The efficacy and stability of Cefazolin Sodium can be influenced by factors such as the specific strain of bacteria, the site of infection, and the patient’s immune status.

科学研究应用

Cefazolin sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying β-lactam antibiotics and their chemical properties.

Biology: Employed in studies of bacterial cell wall synthesis and resistance mechanisms.

Medicine: Widely used in clinical settings for the treatment of bacterial infections and surgical prophylaxis.

Industry: Used in the pharmaceutical industry for the production of cephalosporin antibiotics.

生化分析

Biochemical Properties

Cefazolin sodium exerts its antibiotic action by inhibiting bacterial cell wall synthesis . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction disrupts the bacterial cell wall, leading to cell death .

Cellular Effects

Cefazolin sodium has been shown to have significant effects on various types of cells. For instance, in a study on the green microalga Chlorella vulgaris, it was found that increasing concentrations of cefazolin sodium led to a decline in the cell number of the microalgae . Moreover, cefazolin sodium caused an increase in the content of pigments and the activity of enzymatic antioxidants in C. vulgaris .

Molecular Mechanism

The molecular mechanism of action of cefazolin sodium involves its binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, disrupting the bacterial cell wall and leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, cefazolin sodium has been observed to have temporal effects. For instance, it has been reported that approximately 60% of the drug is excreted in the urine in the first six hours, and this increases to 70%-80% within 24 hours . This suggests that cefazolin sodium is quickly metabolized and excreted from the body.

Dosage Effects in Animal Models

It has been noted that the most common side effect in animals is vomiting shortly after administration .

Metabolic Pathways

Cefazolin sodium is not metabolized and is excreted unchanged in the urine . This suggests that it does not interact with enzymes or cofactors in metabolic pathways.

Transport and Distribution

Cefazolin sodium is typically administered via injection into a muscle or vein . After administration, it attains high serum levels and is excreted quickly via the urine . This suggests that it is rapidly distributed within the body and quickly eliminated.

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) to exert its effects .

准备方法

Synthetic Routes and Reaction Conditions: Cefazolin sodium is synthesized from 7-amino cephalosporanic acid (7-ACA) and H-tetrazole acetic acid through an acylation reaction. The reaction is typically carried out in methylene chloride as a solvent with pivaloyl chloride as a catalyst . The process involves optimizing various parameters such as duration, temperature, pH, and the use of coupling and activating agents .

Industrial Production Methods: A practical and convenient method for the industrial production of cefazolin sodium involves a sequential continuous-flow synthesis. This method allows for rapid flow and efficient mixing of substrates in suitable flow reactors, enabling the target compound to be obtained in a short period without intermediate isolation . The material can be purified by simple acid-base extraction and precipitation .

化学反应分析

Types of Reactions: Cefazolin sodium undergoes various chemical reactions, including:

Oxidation: Cefazolin sodium can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can modify the cephalosporin core, affecting its antibacterial activity.

Substitution: Substitution reactions can occur at the thiadiazole or tetrazole moieties, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed: The major products formed from these reactions include various cefazolin derivatives with modified antibacterial properties .

相似化合物的比较

- Cefuroxime

- Ceftriaxone

- Cefamandole

- Antistaphylococcal penicillins

Cefazolin sodium’s unique properties and broad-spectrum antibacterial activity make it a valuable compound in both clinical and research settings.

属性

CAS 编号 |

27164-46-1 |

|---|---|

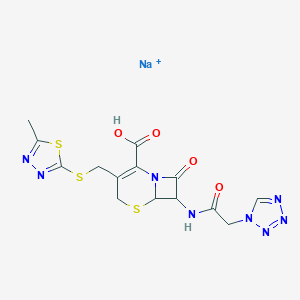

分子式 |

C14H14N8NaO4S3 |

分子量 |

477.5 g/mol |

IUPAC 名称 |

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H14N8O4S3.Na/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);/t9-,12-;/m1./s1 |

InChI 键 |

BXZNAOVMWGRSJT-WYUVZMMLSA-N |

SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na+] |

手性 SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na] |

规范 SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na] |

外观 |

White to off-white powder |

Key on ui application |

Semi-synthetic antibiotic derived from 7-amino-cepphalosporanic acid. An antibacterial. |

颜色/形态 |

Needles from aqueous acetone |

熔点 |

198-200 °C (decomposes) |

Key on ui other cas no. |

27164-46-1 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

纯度 |

>97.0%(LC)(T) |

保质期 |

2 years |

溶解度 |

Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/ Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether. 4.87e-01 g/L |

储存 |

Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -149℃ for long term (months to years). |

同义词 |

sodium; (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate Ancef Cefamedin Cefamezine Cefazolin Cefazolin Sodium Cephamezine Cephazolin Cephazolin Sodium Cep |

靶标 |

Antibacterial |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol](/img/structure/B193710.png)

![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)